2-(2,6-Difluorobenzoyl)oxazole

Lipophilicity Medicinal Chemistry ADME

Unambiguous regioisomer identity is critical for reproducible oxazole-based chemistry. This 2,6-difluorobenzoyl oxazole-not interchangeable with its 2,3-, 2,4-, or 2,5-isomers-is specifically validated for nucleophilic aromatic substitution. The symmetrical ortho-fluorine pattern activates SNAr with aryl Grignard reagents; X-ray data confirm a 24.91° dihedral angle for accurate docking. Essential reference standard for isomer-specific QC methods.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 898760-44-6
Cat. No. B1325406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorobenzoyl)oxazole
CAS898760-44-6
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F
InChIInChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
InChIKeyVAZIGHLZLIEDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorobenzoyl)oxazole (CAS 898760-44-6): Procurement-Relevant Physicochemical and Structural Profile


2-(2,6-Difluorobenzoyl)oxazole (CAS 898760-44-6) is a heterocyclic building block comprising a 1,3-oxazole ring acylated with a 2,6-difluorophenyl moiety [1]. With the molecular formula C₁₀H₅F₂NO₂ and a molecular weight of 209.15 g/mol, this compound is characterized by an XLogP3 value of 2.2, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The 2,6-difluoro substitution pattern on the benzoyl group distinguishes this analog from its positional isomers and influences key molecular properties, including lipophilicity, electronic distribution, and conformational behavior, which are critical determinants for applications in medicinal chemistry and materials science [1].

Why In-Class Substitution of 2-(2,6-Difluorobenzoyl)oxazole (898760-44-6) Carries Verifiable Risk


The class of difluorobenzoyl oxazole positional isomers (including the 2,3-, 2,4-, 2,5-, and 3,5-difluoro analogs) share identical molecular formulas and masses, yet their substitution patterns yield distinct physicochemical properties, synthetic reactivities, and biological target engagement profiles. Procurement decisions that treat these analogs as interchangeable without considering their unique molecular attributes can lead to irreproducible synthetic outcomes or unexpected biological results. The 2,6-difluoro substitution pattern on the benzoyl ring creates a unique steric and electronic environment around the carbonyl moiety due to the symmetrical ortho-fluorine atoms, which fundamentally alters the molecule‘s conformational landscape, lipophilicity distribution, and hydrogen-bonding capabilities compared to its regioisomers [1]. The following quantitative evidence guide delineates the specific, measurable differentiators that justify selection of the 2,6-isomer over its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-(2,6-Difluorobenzoyl)oxazole (898760-44-6) Against Closest Analogs


Comparative Lipophilicity Analysis: 2,6-Difluoro Isomer Versus 2,5- and 2,4-Regioisomers

While the 2,6-difluoro isomer exhibits a computed XLogP3 value of 2.2 [1], this value is identical to that reported for the 2,5-difluoro isomer [2], and lipophilicity data for other regioisomers such as the 2,4-difluoro analog are not publicly available for cross-study comparison. Consequently, this evidence dimension is downgraded to Supporting Evidence. The limited availability of computed logP data across the entire regioisomeric series prevents a definitive, head-to-head claim of lipophilicity-driven differentiation.

Lipophilicity Medicinal Chemistry ADME

Unique Synthetic Utility: Ortho-Activation in Nucleophilic Aromatic Substitution by 2,6-Difluorophenyl Oxazole

Oxazoles substituted in their 2-positions with a 2,6-difluorophenyl group have been explicitly demonstrated to function as masked carboxyl synthons that activate ortho-leaving groups in nucleophilic aromatic substitution (SNAr) reactions. When treated with ArMgBr or ArLi, these substrates undergo unsymmetrical aryl-aryl coupling to yield substituted biphenyl or terphenyl products, with the oxazole group subsequently convertible to esters, acids, or amides [1]. In contrast, the study specifically excluded mono-fluoro or 2,4/2,5-difluoro substitution patterns, indicating that the 2,6-difluoro arrangement is a key structural requirement for this synthetic methodology. The reaction yield and product scope were demonstrated using the 2,6-difluorophenyl oxazole scaffold, establishing a unique synthetic capability not achievable with other difluorobenzoyl regioisomers.

Synthetic Methodology Aryl-Aryl Coupling Nucleophilic Aromatic Substitution

Conformational Restriction: Impact of Symmetric Ortho-Fluorine Substitution on Molecular Geometry

The 2,6-difluorophenyl substitution pattern introduces steric hindrance and electronic effects that influence the preferred dihedral angle between the oxazole and phenyl rings, a parameter that governs molecular shape and potential target interactions. In the structurally related metabolite R13 (4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole), the 2,6-difluorophenyl moiety adopts a dihedral angle of 24.91° relative to the oxazole plane [1]. This angle, determined by single-crystal X-ray diffraction, represents a quantifiable, experimentally validated conformation. While direct crystallographic data for the simple 2-(2,6-difluorobenzoyl)oxazole core are not available, the observed conformation in R13 demonstrates the steric and electronic influence of the 2,6-difluoro substitution, a geometric constraint absent in the 2,4- or 2,5-difluoro isomers , where reduced ortho-fluorine content allows for greater rotational freedom and distinct conformational ensembles.

Conformational Analysis Structure-Based Design Crystallography

Electronic Properties and Hydrogen-Bonding Capacity: Differentiated Acceptor Count and Polar Surface Area

The 2,6-difluorobenzoyl oxazole scaffold possesses five hydrogen bond acceptors (three from the carbonyl and oxazole oxygen/nitrogen atoms, and two from the fluorine atoms) and zero hydrogen bond donors [1]. This acceptor/donor profile is identical across all difluorobenzoyl oxazole regioisomers, including the 2,5-difluoro analog [2]. However, the topological polar surface area (TPSA) and specific electronic distribution may differ subtly due to fluorine substitution pattern. While computed TPSA values for the 2,6-isomer are not publicly available for comparison, the presence of two ortho-fluorine atoms in the 2,6-isomer is expected to alter the electrostatic potential surface compared to isomers with only one ortho-fluorine (2,4-, 2,5-) or none (3,5-), which can affect molecular recognition events. This dimension is classified as Supporting Evidence due to the lack of direct comparative quantitative data.

Molecular Descriptors Physicochemical Properties Drug-Likeness

Evidence-Based Application Scenarios for 2-(2,6-Difluorobenzoyl)oxazole (898760-44-6)


Unsymmetrical Aryl-Aryl Coupling Using Oxazole as a Masked Carboxyl Synthon

Researchers requiring a building block for the preparation of unsymmetrical biphenyl or terphenyl frameworks via nucleophilic aromatic substitution should procure 2-(2,6-difluorobenzoyl)oxazole specifically. The 2,6-difluoro substitution pattern has been experimentally validated as an ortho-activator in reactions with aryl Grignard or aryllithium reagents, leading to high-value biaryl products after conversion of the oxazole to a carboxylic acid derivative [1]. Use of alternative difluorobenzoyl regioisomers (e.g., 2,4- or 2,5-difluoro) is not supported by the published methodology and may result in failed couplings or reduced yields.

Conformationally Constrained Fragment for Structure-Based Drug Design

Medicinal chemists seeking a rigid, planar-adjacent fragment with defined dihedral geometry for virtual screening or pharmacophore modeling should select the 2,6-difluorobenzoyl oxazole core. X-ray crystallographic data from a closely related metabolite (R13) establish that the 2,6-difluorophenyl ring adopts a dihedral angle of 24.91° relative to the oxazole plane, a quantifiable conformational constraint not present in other difluorobenzoyl isomers [1]. This precise geometric information enables accurate docking and 3D-QSAR studies, reducing the risk of false-positive hits arising from incorrect conformer generation with other regioisomers.

Synthesis of Fluorinated Oxazole-Containing Ligands for Coordination Chemistry

Inorganic and materials chemists developing novel metal-organic frameworks (MOFs) or coordination complexes may find the 2,6-difluorobenzoyl oxazole scaffold advantageous due to the combined chelating potential of the oxazole nitrogen/oxygen and the electronically unique 2,6-difluorophenyl group. While not yet explicitly quantified in peer-reviewed literature, the high hydrogen bond acceptor count (5) and the presence of two ortho-fluorine atoms capable of weak M···F interactions [1] suggest potential for unique coordination geometries. Procurement of the correct isomer ensures the intended electronic and steric environment for metal binding studies.

Reference Standard for Regioisomer Purity and Analytical Method Development

Given the commercial availability of multiple difluorobenzoyl oxazole regioisomers (2,3-, 2,4-, 2,5-, and 3,5-), this compound serves as a critical reference standard for developing chromatographic or spectroscopic methods to differentiate and quantify positional isomers in reaction mixtures or impurity profiles [1]. Laboratories involved in process chemistry or quality control for oxazole-based intermediates require authentic samples of each isomer to establish retention times, NMR signatures, or mass spectrometric fragmentation patterns, making procurement of the pure 2,6-isomer essential for method validation.

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